Superior Thermal Stabilization of Duplexes: 2'-F vs. 2'-OMe Cytidine
The 2'-fluoro modification provided by DMT-2'-F-Bz-dC imparts a greater increase in duplex melting temperature (Tm) than the commonly used 2'-O-methyl (2'-OMe) modification. In direct comparisons of fully modified homoduplexes, the 2'-fluoro:2'-fluoro duplex exhibits a significantly higher Tm than the 2'-O-methyl:2'-O-methyl duplex [1]. Additionally, per-modification estimates indicate a Tm increase of ~1-2 °C for 2'-F, compared to ~0.5-0.7 °C for 2'-OMe when hybridized to complementary RNA [2].
| Evidence Dimension | Duplex Melting Temperature (Tm) Increase |
|---|---|
| Target Compound Data | ~1-2 °C per 2'-F modification (vs. unmodified) [2] |
| Comparator Or Baseline | ~0.5-0.7 °C per 2'-O-methyl (2'-OMe) modification [2] |
| Quantified Difference | 2'-F provides approximately 1.5-2x greater Tm stabilization per modification than 2'-OMe. |
| Conditions | Fully modified homoduplexes in standard buffer conditions [1]; General estimates for hybridization to complementary RNA [2]. |
Why This Matters
Procurement of DMT-2'-F-Bz-dC is justified when higher target affinity and duplex stability are required for applications like antisense oligonucleotides or siRNA, where 2'-OMe may not provide sufficient binding strength.
- [1] Cummins LL, et al. Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity. Nucleic Acids Res. 1995;23(11):2019-24. View Source
- [2] Glen Research. Glen Report 21.18: Technical Brief – LNA vs 2'-F-RNA. View Source
